16-phenoxy tetranor Prostaglandin F2alpha
Beschreibung
Contextualization within Prostaglandin (B15479496) F2α Analog Research
The study of PGF2α analogs is a cornerstone of medicinal chemistry, driven by the therapeutic potential of modulating the FP receptor. PGF2α itself is a lipid compound involved in a wide array of physiological processes. Researchers have long sought to develop analogs with improved characteristics, such as increased potency, greater receptor selectivity, and enhanced metabolic stability, to create more effective therapeutic agents. The development of compounds like 16-phenoxy tetranor PGF2α is a direct result of these efforts, aiming to optimize the interaction with the FP receptor for specific biological outcomes.
Historical Development of Prostaglandin Analogs with Modified ω-Chains
The journey to create advanced prostaglandin analogs has been marked by a systematic exploration of their structure-activity relationships. Early research in the 1970s focused on synthesizing a variety of analogs to understand how different structural components influence biological activity. A significant breakthrough was the modification of the ω-chain (the lower side chain) of the prostaglandin molecule. These modifications were initially aimed at preventing the natural metabolic degradation of prostaglandins (B1171923) in the body, which primarily occurs through oxidation of the C-15 hydroxyl group and subsequent β-oxidation of the carboxylic acid chain. By altering the ω-chain, scientists could create analogs with a longer duration of action.
Rationale for ω-Chain Modifications and Aromatic Substitutions in Prostaglandin Analogs
The rationale for modifying the ω-chain is twofold: to enhance metabolic stability and to improve receptor binding affinity. Natural prostaglandins have a short half-life, which limits their therapeutic utility. By introducing modifications that block metabolic pathways, the biological activity of the analog can be prolonged.
The incorporation of an aromatic ring, such as a phenoxy group, at the terminus of the ω-chain is a key strategy to achieve these goals. Aromatic groups are bulky and can sterically hinder the enzymes responsible for metabolism. Furthermore, the electronic properties of the aromatic ring can lead to more favorable interactions with the receptor binding pocket, thereby increasing the analog's potency.
The term "tetranor" in prostaglandin nomenclature signifies the shortening of the carboxylic acid side chain (the α-chain) by four carbon atoms. This shortening is typically a result of two rounds of β-oxidation, a major metabolic pathway for fatty acids and prostaglandins. caymanchem.com Therefore, tetranor prostaglandins are often metabolites of their parent compounds. caymanchem.comcaymanchem.com For instance, tetranor-PGFM is the major urinary metabolite of PGF2α. caymanchem.com In the case of synthetic analogs like 16-phenoxy tetranor PGF2α, the "tetranor" designation is part of its chemical name, indicating a specific structural feature designed into the molecule.
The introduction of a phenoxy group at the C-16 position of the tetranor prostaglandin structure is a critical modification. This moiety serves several important functions:
Increased Metabolic Stability: The bulky phenoxy group at the end of the ω-chain effectively blocks the enzymes that would normally metabolize the prostaglandin, leading to a longer biological half-life. caymanchem.commedchemexpress.com
Enhanced Receptor Affinity: The phenoxy group can participate in favorable interactions, such as van der Waals forces and potentially pi-stacking, within the FP receptor's binding site. This leads to a tighter and more prolonged binding to the receptor. Research has shown that 16-phenoxy derivatives of PGF2α can bind to the FP receptor as well as or even better than the parent PGF2α. nih.gov
Increased Potency: The enhanced receptor binding affinity translates directly to increased biological potency. Studies have demonstrated that the addition of a phenoxy group to the lower side chain of PGF2α can augment both receptor binding and the subsequent biological responses. nih.gov
Detailed Research Findings
The unique structural features of 16-phenoxy tetranor Prostaglandin F2α have led to significant findings in preclinical research, particularly concerning its interaction with the FP receptor.
Table 1: Receptor Binding Affinity of 16-phenoxy tetranor Prostaglandin F2α
| Compound | Receptor | Tissue Source | Relative Binding Affinity (%) | Reference |
|---|---|---|---|---|
| 16-phenoxy tetranor Prostaglandin F2α | FP Receptor | Ovine Luteal Cells | 440% (compared to PGF2α) | caymanchem.commedchemexpress.com |
| 16-phenoxy derivatives of PGF2α | PGF2α Receptor | Rat Luteal Membranes | Equal to or greater than PGF2α | nih.gov |
The data clearly indicates the superior binding affinity of 16-phenoxy tetranor Prostaglandin F2α for the FP receptor compared to the natural ligand, PGF2α. caymanchem.commedchemexpress.com This enhanced affinity is a direct consequence of the structural modifications discussed earlier.
Compound Names Mentioned
Table 2: Chemical Names of Compounds Mentioned in the Article
| Trivial Name | Full Chemical Name |
|---|---|
| 16-phenoxy tetranor Prostaglandin F2α | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl]cyclopentyl]-5-heptenoic acid |
| Prostaglandin F2α (PGF2α) | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid |
| tetranor-PGFM | 9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid |
| tetranor-Prostaglandin E1 | (1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxo-cyclopentanepropanoic acid |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQZCFUFGJPFI-UEAHRUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51705-19-2 | |
| Record name | 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051705192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I3HIL901K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 16 Phenoxy Tetranor Prostaglandin F2 Alpha
General Methodologies for Prostaglandin (B15479496) F2alpha Analog Synthesis
The intricate structure of prostaglandin F2alpha (PGF2α) has spurred the development of innovative synthetic strategies. These methodologies often focus on the stereocontrolled construction of the cyclopentane (B165970) core and the subsequent introduction of the two side chains.
Classical Total Synthesis Approaches (e.g., Corey Synthesis Variations)
The landmark total synthesis of PGF2α by E.J. Corey in 1969 laid the foundation for the field and remains a cornerstone of prostaglandin synthesis. synarchive.comcaltech.edu This approach is characterized by its linear sequence and the use of a key intermediate, often referred to as the "Corey lactone." u-tokyo.ac.jpresearchgate.net
The Corey synthesis and its subsequent variations typically involve:
Bicyclo[2.2.1]heptane strategy: This approach utilizes a Diels-Alder reaction to establish the stereochemistry of the cyclopentane ring, followed by a Baeyer-Villiger oxidation to form the lactone. researchgate.netlibretexts.org
Stepwise introduction of side chains: The upper and lower side chains are sequentially added to the Corey lactone intermediate using reactions like the Horner-Wadsworth-Emmons olefination and Wittig reactions. synarchive.comresearchgate.net
While highly influential, these classical syntheses can be lengthy, often requiring numerous steps and generating significant waste. nih.gov
Organocatalytic Strategies in Prostaglandin Synthesis
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of prostaglandins (B1171923), offering a more concise and environmentally friendly alternative to classical methods. nih.govbris.ac.ukthieme-connect.de These strategies utilize small organic molecules as catalysts to control the stereochemical outcome of key bond-forming reactions.
A notable example is the use of proline and its derivatives to catalyze aldol (B89426) reactions. nih.govu-tokyo.ac.jpthieme-connect.com This has enabled the rapid construction of the chiral cyclopentane core of prostaglandins with high enantioselectivity. nih.govresearchgate.net For instance, an organocatalytic aldol cascade reaction of succinaldehyde (B1195056) can create a bicyclic enal intermediate in a single step with excellent enantiomeric excess. nih.govresearchgate.net This intermediate is then readily converted to various prostaglandins. bris.ac.ukresearchgate.net
Advanced Chemical Synthesis Techniques (e.g., Suzuki–Miyaura coupling)
Modern synthetic chemistry has introduced a range of powerful cross-coupling reactions that have been successfully applied to prostaglandin synthesis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has proven particularly valuable. researchgate.netacs.org
This technique allows for the efficient and stereoselective formation of carbon-carbon bonds, which is crucial for constructing the complex framework of prostaglandins. researchgate.netacs.org For example, a rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling has been used to create cyclopentyl intermediates with three contiguous stereocenters, providing a versatile route to PGF2α and its analogs. acs.orgnih.govoup.com This method offers excellent control over the absolute stereochemistry of the cyclopentane core. acs.orgnih.gov
Synthetic Pathways to 16-Phenoxy Tetranor Prostaglandin F2alpha and its Key Derivatives
16-phenoxy tetranor PGF2α is a synthetic analog of PGF2α characterized by the presence of a phenoxy group at the end of the lower side chain. caymanchem.com This modification enhances its metabolic stability. caymanchem.com The synthesis of this compound and its derivatives relies on the general principles of prostaglandin synthesis, with specific modifications to introduce the phenoxy group.
Stereocontrolled Synthesis Pathways for Prostaglandin F2alpha Analogs
The stereocontrolled synthesis of PGF2α analogs like 16-phenoxy tetranor PGF2α is of paramount importance, as the biological activity is highly dependent on the stereochemistry of the molecule. Modern synthetic routes prioritize reactions that afford high levels of diastereo- and enantioselectivity.
Key strategies for achieving stereocontrol include:
Catalyst-controlled reactions: Asymmetric catalysts, including both organocatalysts and transition metal complexes, are employed to dictate the stereochemical outcome of key transformations. researchgate.netacs.orgnih.gov
Substrate-controlled reactions: The existing stereocenters in a molecule can influence the stereochemistry of subsequent reactions. This is often exploited in prostaglandin synthesis to set the stereochemistry of the side chains relative to the cyclopentane core.
Use of chiral building blocks: Starting with enantiomerically pure materials can simplify the synthetic route and ensure the desired stereochemistry in the final product. nih.gov
Recent advances have led to highly efficient and stereoselective total syntheses of PGF2α and its analogs in significantly fewer steps than the original Corey synthesis. nih.govwikipedia.org For example, a seven-step synthesis of PGF2α has been reported, highlighting the progress in the field. nih.govbris.ac.uk
Synthesis of Prodrug Forms (e.g., Methyl Ester, Methyl Amide)
Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. nih.gov For prostaglandins, esterification of the carboxylic acid group is a common strategy to create more lipophilic prodrugs, which can enhance absorption. caymanchem.com
Derivatization with Novel Moieties for Modified Pharmacodynamics
Chemical derivatization of 16-phenoxy tetranor Prostaglandin F2α is a key strategy to modulate its physicochemical properties and, consequently, its pharmacodynamic profile. A primary focus of such derivatization is the modification of the carboxylic acid group at the C-1 position. This is often done to enhance the lipophilicity of the molecule, which can improve its absorption and tissue penetration. These derivatives typically act as prodrugs, which are enzymatically hydrolyzed in vivo to release the biologically active free acid form.
Common derivatization strategies include esterification of the C-1 carboxylic acid with various alcohols. For instance, the formation of methyl and isopropyl esters has been reported. caymanchem.com These ester derivatives exhibit increased lipophilicity compared to the parent compound. Another approach involves the formation of amides, such as the N-methyl amide, which can also serve as a prodrug.
Studies on the structure-activity relationship of 16-phenoxy derivatives of PGF2α have shown that modifications at the C-1 carboxyl group can significantly influence the binding affinity to the prostaglandin F receptor (FP receptor). The general trend observed is that ester derivatives exhibit a higher affinity for the receptor compared to the free acid, which in turn has a higher affinity than the corresponding alcohol. This enhanced binding affinity often translates to increased biological potency.
| Derivative | Modification at C-1 | Purpose |
| Methyl ester | Esterification with methanol | Prodrug with increased lipophilicity |
| Isopropyl ester | Esterification with isopropanol | Prodrug with increased lipophilicity |
| N-methyl amide | Amidation with methylamine | Prodrug with modified properties |
The Role of Lactone Intermediates in Prostaglandin Analog Synthesis
Lactone intermediates, particularly δ-lactones and γ-lactones, are of paramount importance in the total synthesis of prostaglandins and their analogues, including 16-phenoxy tetranor Prostaglandin F2α. researchgate.netnih.gov The significance of these cyclic esters lies in their ability to provide a rigid framework that allows for the stereocontrolled introduction of the various chiral centers present in the prostaglandin molecule.
The most renowned of these intermediates is the Corey lactone, a bicyclic δ-lactone. The Corey lactone is a cornerstone of prostaglandin synthesis because it elegantly solves the problem of establishing the correct relative stereochemistry of the substituents on the cyclopentane ring. researchgate.netnih.gov This stereochemical control is crucial, as the biological activity of prostaglandins is highly dependent on their three-dimensional structure.
The synthetic utility of the Corey lactone is multifaceted. It serves as a stable, crystalline compound that can be prepared in an enantiomerically pure form, ensuring the synthesis of the desired enantiomer of the final prostaglandin product. The lactone functionality masks a carboxylic acid and a hydroxyl group, which can be selectively unmasked at later stages of the synthesis.
In the context of synthesizing 16-phenoxy tetranor Prostaglandin F2α, the Corey lactone is transformed into the Corey aldehyde. This transformation from the lactone to the aldehyde is a critical step that sets the stage for the introduction of the complex ω-side chain via the Horner-Wadsworth-Emmons reaction. Therefore, the lactone intermediate is not just a passive scaffold but an active participant in the synthetic sequence, guiding the stereochemical outcome and providing the necessary functional handles for the elaboration of the prostaglandin structure.
The development and refinement of synthetic routes to the Corey lactone and other related lactone intermediates have been a major focus of research in organic chemistry, leading to more efficient and scalable syntheses of a wide range of medicinally important prostaglandin analogues.
Molecular Pharmacology and Receptor Interactions of 16 Phenoxy Tetranor Prostaglandin F2 Alpha
Prostanoid FP Receptor Binding Kinetics
The interaction between 16-phenoxy tetranor Prostaglandin (B15479496) F2 alpha and the FP receptor is characterized by high affinity and specificity. This binding is the prerequisite for its function as a potent agonist, mimicking or exceeding the action of the endogenous ligand, Prostaglandin F2 alpha (PGF2α).
The affinity of 16-phenoxy tetranor Prostaglandin F2 alpha for its receptor has been determined through competitive ligand-binding studies. These assays typically utilize membranes prepared from tissues rich in FP receptors, such as the ovine or rat corpus luteum caymanchem.comnih.gov. In these experiments, a radiolabeled prostaglandin is incubated with the receptor preparation in the presence of varying concentrations of a non-labeled competitor ligand, such as 16-phenoxy tetranor PGF2α. By measuring the displacement of the radioligand, the binding affinity of the competitor can be accurately determined nih.gov. This methodology is fundamental to characterizing the potency and selectivity of prostaglandin analogs at their target receptors.
Quantitative assessments provide specific values for the binding affinity of a ligand to its receptor. While direct K_i (inhibition constant) or IC_50 (half-maximal inhibitory concentration) values for 16-phenoxy tetranor Prostaglandin F2 alpha are not detailed in the available literature, data from its closely related analog, latanoprost (B1674536) acid (the active form of latanoprost), offer insight into the potency of such compounds at the human FP receptor. Latanoprost acid has been shown to selectively bind to the FP receptor with a K_i of 0.098 µM caymanchem.com.
Functional assays, which measure the cellular response to receptor activation, also provide quantitative data. The EC_50 value represents the concentration of an agonist that produces 50% of the maximal response. For latanoprost acid, EC_50 values for stimulating phosphoinositide turnover—a key step in FP receptor signaling—have been reported in various human cell types that endogenously express the receptor caymanchem.comnih.govarvojournals.org.
| Compound | Parameter | Value | Assay/Cell Type |
|---|---|---|---|
| Latanoprost Acid | K_i | 0.098 µM | Receptor Binding Assay caymanchem.com |
| Latanoprost Acid | EC_50 | 34.7 ± 2.4 nM | Phosphoinositide Turnover (Human Trabecular Meshwork Cells) arvojournals.org |
| Latanoprost Acid | EC_50 | 54.6 ± 12.4 nM | Phosphoinositide Turnover (Cloned Human Ciliary Body FP Receptor) nih.gov |
| Latanoprost Acid | EC_50 | 124 nM | Phosphoinositide Turnover (Human Ciliary Muscle Cells) caymanchem.com |
Studies consistently demonstrate that 16-phenoxy tetranor Prostaglandin F2 alpha is a highly potent FP receptor agonist, significantly surpassing the binding affinity of the natural ligand, PGF2α. It has been reported to bind to the FP receptor on ovine luteal cells with 440% greater affinity than PGF2α caymanchem.comcaymanchem.comglpbio.comlabchem.com.mycvmh.fr. This enhanced affinity is a key feature of its design as a metabolically stable analog caymanchem.comcaymanchem.comglpbio.comlabchem.com.mycvmh.fr.
When compared with other synthetic prostaglandin analogs, the relative potencies can vary. In functional assays using human trabecular meshwork cells, the rank order of potency for stimulating phosphoinositide turnover places several synthetic analogs ahead of the endogenous PGF2α arvojournals.org. Latanoprost acid, for instance, is shown to be more potent than PGF2α, though not as potent as other analogs like travoprost (B1681362) acid arvojournals.org.
| Compound | Relative Affinity/Potency (EC_50) | Reference Compound | Cell/Receptor Type |
|---|---|---|---|
| 16-phenoxy tetranor Prostaglandin F2α | 440% greater affinity | Prostaglandin F2α | Ovine Luteal FP Receptor caymanchem.comglpbio.comlabchem.com.mycvmh.fr |
| Travoprost Acid | 2.4 ± 0.7 nM | N/A | Human Trabecular Meshwork Cells arvojournals.org |
| Latanoprost Acid | 34.7 ± 2.4 nM | N/A | Human Trabecular Meshwork Cells arvojournals.org |
| Prostaglandin F2α | 120 ± 26 nM | N/A | Human Trabecular Meshwork Cells arvojournals.org |
| Unoprostone | 3280 ± 1830 nM | N/A | Human Trabecular Meshwork Cells arvojournals.org |
Intracellular Signaling Cascades Triggered by 16-Phenoxy Tetranor Prostaglandin F2 alpha
Activation of the FP receptor by 16-phenoxy tetranor Prostaglandin F2 alpha initiates a well-defined signaling pathway characteristic of G_q/11-coupled receptors. This leads to the activation of downstream effectors and complex cellular responses.
The primary signaling event following FP receptor activation is the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The production of IP3 is a direct measure of FP receptor activation, often quantified as phosphoinositide (PI) turnover nih.govarvojournals.org.
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol nih.gov. This rapid increase in intracellular calcium concentration is a hallmark of FP receptor signaling. Studies with related FP agonists, such as latanoprost acid, have confirmed that this process involves the utilization of both intracellular and extracellular calcium sources to elicit a full cellular response nih.gov.
The elevation of intracellular calcium is a pivotal event that triggers further downstream signaling cascades, including the activation of transcription factors that regulate gene expression.
Nur77 Expression: Activation of the FP receptor by its endogenous ligand, PGF2α, has been shown to strongly induce the expression of Nur77 (also known as NGFI-B or NR4A1) nih.gov. Nur77 is an immediate-early gene and orphan nuclear receptor involved in cellular differentiation and proliferation. This induction is a direct consequence of FP receptor signaling, as it can be blocked by FP-selective antagonists nih.gov.
NFAT Pathway: The calcium signal also leads to the activation of the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. The sustained increase in intracellular calcium activates calcineurin, a calcium-calmodulin-dependent phosphatase. Calcineurin then dephosphorylates NFAT, allowing it to translocate from the cytoplasm to the nucleus, where it acts as a transcription factor. Evidence for this link comes from studies with latanoprost acid, which show that its signaling involves the accumulation of calcipressin, a regulator of calcineurin nih.gov. Furthermore, latanoprost acid has been observed to inhibit the RANKL-induced c-fos/NFATc1 pathway, demonstrating a direct modulation of this signaling cascade medchemexpress.com.
G-Protein Coupling Selectivity and Efficacy
The Prostaglandin F2 alpha receptor (FP receptor) is a G-protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes. Upon activation by an agonist like 16-phenoxy tetranor Prostaglandin F2 alpha, the FP receptor primarily couples to the Gq family of G proteins. This coupling initiates a well-defined signaling cascade.
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration is a key event that mediates many of the physiological effects associated with FP receptor activation.
While the primary signaling pathway for the FP receptor is through Gq, some studies suggest that prostanoid receptors, including the FP receptor, may also couple to other G proteins, such as G12/G13, which are involved in the regulation of the Rho family of small GTPases and cytoskeletal dynamics. However, the specific G-protein coupling profile of 16-phenoxy tetranor Prostaglandin F2 alpha beyond Gq has not been extensively detailed in the available literature. Its high affinity and potency as an FP receptor agonist strongly suggest a robust activation of the canonical Gq/PLC/Ca2+ pathway. The efficacy of 16-phenoxy tetranor Prostaglandin F2 alpha in activating this pathway is understood to be significantly higher than that of the endogenous ligand, PGF2α, due to its enhanced binding affinity.
Table 1: G-Protein Coupling Profile of the FP Receptor
| Receptor | Primary G-Protein Coupled | Downstream Signaling Pathway | Key Second Messengers |
| Prostaglandin F2 alpha Receptor (FP) | Gq | Phospholipase C (PLC) activation | Inositol trisphosphate (IP3), Diacylglycerol (DAG), Intracellular Calcium (Ca2+) |
Structure-Activity Relationships Governing Receptor Activation and Selectivity
The pharmacological profile of 16-phenoxy tetranor Prostaglandin F2 alpha is intricately linked to its specific chemical structure. The modifications to the parent PGF2α molecule have profound effects on its interaction with the FP receptor, enhancing both its potency and selectivity.
Impact of the 16-Phenoxy Group on FP Receptor Selectivity and Potency
The introduction of a phenoxy group at the 16th position of the ω-chain is a critical modification that significantly enhances the compound's affinity for the FP receptor. It has been reported that 16-phenoxy tetranor Prostaglandin F2 alpha binds to the FP receptor on ovine luteal cells with a much greater affinity (440%) than PGF2α. This increased affinity translates to a higher potency, meaning a lower concentration of the compound is required to elicit a biological response.
The bulky phenoxy group is thought to contribute to a more stable and favorable interaction with the ligand-binding pocket of the FP receptor. This enhanced binding is a key factor in the compound's potent agonist activity. While the precise impact on selectivity over other prostanoid receptors (such as EP, DP, and TP receptors) is not fully elucidated for this specific compound, the significantly increased potency at the FP receptor suggests a favorable selectivity profile. It is a common strategy in prostaglandin analog design to modify the ω-chain to improve receptor subtype selectivity.
Influence of ω-Chain Modifications on Pharmacological Profile
These modifications contribute to the metabolic stability of the analog. The natural prostaglandins (B1171923) are typically subject to rapid metabolism, which limits their therapeutic utility. By altering the ω-chain, the molecule becomes less susceptible to the enzymes responsible for prostaglandin degradation, leading to a longer duration of action.
Table 2: Impact of Structural Modifications on FP Receptor Affinity
| Compound | Structural Modification | Relative Binding Affinity for FP Receptor (compared to PGF2α) |
| Prostaglandin F2 alpha (PGF2α) | Endogenous ligand | 100% |
| 16-phenoxy tetranor Prostaglandin F2 alpha | 16-phenoxy group and tetranor ω-chain | 440% |
Stereochemical Requirements for Prostaglandin Analog-Receptor Interaction
The biological activity of prostaglandins and their analogs is highly dependent on their stereochemistry. The specific three-dimensional arrangement of the functional groups on the cyclopentane (B165970) ring and the α- and ω-chains is critical for proper binding to and activation of the FP receptor.
The hydroxyl groups at positions 9, 11, and 15, as well as the carboxylic acid group at position 1, must be in the correct stereochemical orientation to form the necessary hydrogen bonds and other interactions within the receptor's binding site. Any alteration in the stereochemistry at these key positions can dramatically reduce or abolish the compound's activity.
For 16-phenoxy tetranor Prostaglandin F2 alpha, the maintenance of the natural stereochemical configuration of the core prostaglandin structure is essential for its high-affinity binding to the FP receptor. The precise geometry of the molecule allows it to fit snugly into the binding pocket, facilitating the conformational changes in the receptor that are required for G-protein coupling and subsequent signal transduction. The stereochemistry of the hydroxyl group at position 15 on the ω-chain is particularly important for potent agonist activity at the FP receptor.
Cellular and Tissue Level Pharmacological Effects of 16 Phenoxy Tetranor Prostaglandin F2 Alpha in Vitro and Ex Vivo Studies
Effects on Smooth Muscle Physiology
The activation of the FP receptor by PGF2α and its analogs is known to cause contraction of smooth muscle tissues. caymanchem.com This effect is a key component of the physiological and pharmacological profile of this class of compounds.
Prostaglandin (B15479496) F2α is recognized as a potent agent for inducing smooth muscle contraction in the uterus and other tissues. usbio.net The contractile response is initiated by the binding of PGF2α analogs to the FP receptor. caymanchem.com In vitro experiments on human urinary tract tissues have demonstrated that PGF2α is the most potent among several tested prostaglandins (B1171923) in causing bladder muscle to contract and also increases the contraction of ureteric muscle. nih.gov
While direct in vitro contractility studies specifically on 16-phenoxy tetranor PGF2α are not detailed in the available research, the effects of the parent compound and other analogs provide insight into its expected mechanism. For instance, in vascular smooth muscle cells (VSMCs), PGF2α has been shown to induce hypertrophy. nih.gov However, one study noted a dissociation between the contractile and hypertrophic effects of PGF2α in rat aortic smooth muscle. researchgate.net It was observed that the concentration of PGF2α required to induce aortic contraction was significantly higher than that needed to stimulate intracellular calcium increase, inositol (B14025) phosphate accumulation, and protein synthesis. researchgate.net This suggests that while FP receptor activation robustly triggers intracellular signaling pathways related to cell growth, the direct contractile response may require higher concentrations or involve different downstream effectors in this specific tissue. researchgate.net The general mechanism involves an increase in cytosolic calcium concentration, which leads to cell contraction. jci.org
Stable, lipophilic analogs of PGF2α are utilized in ophthalmology, notably for the treatment of glaucoma. caymanchem.com Their mechanism of action involves modulating the contractility of ocular tissues that regulate aqueous humor outflow, such as the trabecular meshwork (TM). The human trabecular meshwork contains functional FP receptors, as confirmed by the presence of its mRNA and protein, as well as functional responses to PGF2α, such as increased inositol phosphate accumulation and intracellular calcium release. nih.gov
Preclinical studies using bovine trabecular meshwork (BTM) have shown that FP receptor agonists can modulate its contractility. nih.gov Specifically, PGF2α and another FP agonist, fluprostenol, were found to inhibit the contraction of isolated BTM strips induced by endothelin-1 (ET-1), a substance known to increase TM contractility. nih.gov This inhibitory effect was mediated by the FP receptor, as it could be blocked by an FP receptor antagonist. nih.gov These findings suggest that FP receptor agonists, as a class, may operate by directly counteracting ET-1-induced contractility in the trabecular meshwork, thereby potentially enhancing aqueous humor outflow. nih.gov
Influence on Luteal Cell Function
The most extensively documented effect of 16-phenoxy tetranor PGF2α is its potent activity on the corpus luteum, the transient endocrine structure essential for maintaining pregnancy. oup.com Its actions are central to the process of luteolysis, the regression of the corpus luteum.
The primary mechanism underlying the potent luteolytic effect of 16-phenoxy tetranor PGF2α is its high affinity for the FP receptor on luteal cells. caymanchem.comcaymanchem.com In vitro radioreceptor assays using dispersed, viable ovine luteal cells have demonstrated that 16-phenoxy tetranor PGF2α binds to the FP receptor with significantly greater affinity—reported to be 440%—than the native PGF2α. caymanchem.comcaymanchem.comlabchem.com.myglpbio.com This enhanced binding is attributed to the structural modification of the phenoxy group, which makes the analog metabolically stable. caymanchem.com
| Compound | Relative Binding Affinity (%) | Reference |
|---|---|---|
| Prostaglandin F2α (PGF2α) | 100% | caymanchem.com |
| 16-phenoxy tetranor Prostaglandin F2α | 440% | caymanchem.comcaymanchem.comlabchem.com.myglpbio.com |
The activation of the FP receptor in the corpus luteum by a luteolytic hormone like PGF2α initiates a cascade of events leading to both functional and structural luteolysis. oup.commdpi.com Functional luteolysis involves a rapid decrease in progesterone (B1679170) secretion, while structural luteolysis leads to the apoptosis of luteal cells and the physical degradation of the tissue. mdpi.comfrontiersin.org Studies on PGF2α-induced luteolysis have shown that the process involves the activation of cell death pathways, including the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) pathways. frontiersin.org
The high-affinity binding of 16-phenoxy derivatives of PGF2α to FP receptors elicits significant cellular responses in reproductive tissues. nih.gov In studies using rat luteal membranes, these derivatives were found to bind to the PGF2α receptor as effectively, or even more so, than PGF2α itself. nih.gov This strong receptor interaction correlated well with the observed biological response, namely a potent abortifacient effect in pregnant rats. nih.gov This demonstrates a direct link between the cellular event of receptor binding and a macroscopic physiological outcome in reproductive tissue. nih.gov
At a deeper cellular level, the activation of the FP receptor by PGF2α in luteal cells triggers a complex array of intracellular signaling. In bovine luteal cells, PGF2α signaling has been shown to affect mitochondrial function. life-science-alliance.orgnih.gov It stimulates the fission of mitochondria by activating critical protein kinases (PKC/ERK and AMPK) which in turn regulate mitochondrial fission proteins. life-science-alliance.orgnih.gov Furthermore, PGF2α can induce endoplasmic reticulum (ER) stress and autophagy in goat luteal cells, which are cellular processes that contribute to the regression of the corpus luteum. frontiersin.org These findings place mitochondria and the endoplasmic reticulum as key organelles that respond to the luteolytic signal initiated by FP receptor activation. frontiersin.orglife-science-alliance.orgnih.gov
Modulation of Cell Growth and Differentiation
The influence of 16-phenoxy tetranor PGF2α on cell growth and differentiation is less specifically characterized than its effects on contractility and luteolysis. However, studies on the parent compound, PGF2α, provide insights into the potential roles of FP receptor activation in these processes.
Research on vascular smooth muscle cells (VSMCs) indicates that PGF2α can induce cellular hypertrophy, which is an increase in cell size, a form of cell growth. nih.gov This hypertrophic effect is associated with an increase in protein synthesis but not DNA synthesis or cell proliferation, indicating a specific effect on cell growth rather than cell division. researchgate.net The signaling pathways activated by the PGF2α analog fluprostenol in VSMCs involve the activation of Akt, mTOR, and p70S6K, which are well-known regulators of cell growth. nih.gov
Furthermore, the PGF2α-FP receptor system has been implicated in processes related to cellular aging. In a model of replicating senescence in primary rat VSMCs, the protein expression of the FP receptor was significantly increased in aged cells compared to young cells. nih.gov This suggests a potential role for this signaling pathway in the vascular aging process. nih.gov
Myotube Size Augmentation and Cellular Fusion Mechanisms
Prostaglandin F2 alpha (PGF2α) and its analogs play a significant role in skeletal muscle growth by augmenting the size of muscle cells. nih.gov In vitro studies have demonstrated that PGF2α and at least two of its analogues can increase the size of myotubes, which are multinucleated muscle fibers formed from the fusion of myoblasts. nih.gov This effect is crucial for muscle development and regeneration. researchgate.net The compound 16-phenoxy tetranor Prostaglandin F2α is a metabolically stable analog of PGF2α that exhibits a significantly higher binding affinity (440%) for the Prostaglandin F (FP) receptor compared to the parent PGF2α. caymanchem.comcvmh.fr This enhanced affinity suggests a potent potential for mediating the biological effects associated with FP receptor activation, including muscle growth.
The mechanism by which PGF2α increases myotube size is not by enhancing the initial fusion of myoblasts to form myotubes. nih.gov Instead, it promotes the fusion of additional myoblasts with already existing, multinucleated myotubes. nih.gov This process, known as myonuclear accretion, leads to larger and more robust muscle cells. The entire growth-promoting effect is mediated through the activation of the FP receptor. nih.gov
Activation of the FP receptor by PGF2α initiates a downstream signaling cascade involving an increase in intracellular calcium levels. This increase in calcium, in turn, activates the calcium-regulated transcription factor known as the nuclear factor of activated T cells (NFAT). nih.gov Specifically, the isoform NFATC2 has been identified as a requirement for the PGF2α-induced growth of muscle cells and the associated increase in myonuclei, establishing a key link between prostaglandin signaling and NFAT-dependent pathways in skeletal muscle development. nih.gov
Table 1: Effect of PGF2α on Myotube Characteristics
| Treatment Condition | Parameter Measured | Observed Effect | Key Mediator |
|---|---|---|---|
| PGF2α Treatment (In Vitro) | Myotube Size | Significant Increase | FP Receptor |
| PGF2α Treatment (In Vitro) | Myonuclear Number | Significant Increase | NFATC2 |
| PGF2α Treatment (In Vitro) | Cellular Fusion Mechanism | Fusion with pre-existing myotubes | FP Receptor |
Inhibition of Adipocyte Differentiation (exemplified by related analogs)
Prostaglandin F2α and its analogs act as potent inhibitors of adipogenesis, the process by which preadipocytes differentiate into mature fat cells. nih.govconsensus.appnih.gov This inhibitory effect has been demonstrated in primary cultures of adipocyte precursors and in adipogenic cell lines. nih.govnih.govnih.gov The FP receptor agonists, including analogs like cloprostenol and fluprostenol, are particularly effective, showing even greater potency in inhibiting adipocyte differentiation than PGF2α itself. nih.gov For instance, a 50% inhibition of differentiation was achieved at a concentration of 3 x 10⁻¹² M for cloprostenol, whereas the required concentration for PGF2α was 10⁻⁸ M. nih.gov
The mechanism underlying this anti-adipogenic effect involves the modulation of key transcription factors. PGF2α blocks adipogenesis by activating the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation leads to the inhibitory phosphorylation of the peroxisome proliferator-activated receptor gamma (PPARγ), a central regulator of fat cell differentiation. nih.govmdpi.com The inhibition of PPARγ activity is essential for the anti-adipogenic effects of PGF2α. nih.gov
In the presence of PGF2α or its potent analogs, adipocyte precursors fail to differentiate and remain in a fibroblast-like state. nih.gov This is characterized by the inhibition of triglyceride accumulation and a decrease in the activity of glycerol-3-phosphate dehydrogenase, a late marker of adipogenesis. nih.gov Furthermore, PGF2α suppresses the mRNA expression of early markers of differentiation, including lipoprotein lipase (LPL) and fatty acid binding protein (FAB). nih.govnih.gov This demonstrates that PGF2α acts as a negative modulator at multiple stages of the adipocyte differentiation process. nih.gov
Table 2: Comparative Potency of PGF2α Analogs in Inhibiting Adipocyte Differentiation
| Compound | Concentration for 50% Inhibition (ED50) | Potency Relative to PGF2α |
|---|---|---|
| Prostaglandin F2α (PGF2α) | 3 x 10⁻⁸ M to 10⁻⁸ M | Baseline |
| Cloprostenol | 3 x 10⁻¹² M | ~10,000x higher |
| Fluprostenol | 3 x 10⁻¹¹ M to 10⁻¹⁰ M | ~100-1000x higher |
| 9α,11β-PGF2α | 3 x 10⁻⁸ M | Equivalent |
Data compiled from multiple in vitro studies on rat adipocyte precursors. nih.govnih.govnih.gov
Prostaglandin F2 alpha Analog as a Biomarker in Cellular Injury Research
In the field of cellular injury research, specific analogs of Prostaglandin F2α serve as critical biomarkers, particularly for assessing oxidative stress. nih.govmdpi.com The most well-characterized of these is 8-iso-prostaglandin F2α (also known as 8-isoprostane), which is widely regarded as a reliable and stable indicator of lipid peroxidation caused by free radicals. nih.govmdpi.commdpi.com Unlike PGF2α, which is synthesized enzymatically via the cyclooxygenase (COX) pathway, 8-iso-PGF2α is formed non-enzymatically in cell membranes following an oxidative insult. nih.govnih.gov This distinction makes it a specific marker for oxidative damage. nih.gov
Research has shown a direct correlation between increased levels of 8-iso-PGF2α and cellular injury in various contexts. For example, in vitro studies using rat hippocampal cultures demonstrated a time- and concentration-dependent increase in 8-isoprostane levels after treatment with the amyloid beta-peptide (Aβ), which is implicated in Alzheimer's disease, or with hydrogen peroxide. nih.gov While the elevated 8-isoprostane levels preceded cell death, the compound itself was not found to be cytotoxic, indicating its role as an indicator rather than a mediator of the toxicity. nih.gov
The utility of 8-iso-PGF2α as a biomarker is further enhanced by its stability and detectability in various biological fluids, including urine and plasma. mdpi.comcellbiolabs.com To provide a more precise interpretation, researchers sometimes use the ratio of 8-iso-PGF2α to PGF2α. nih.gov This ratio can help distinguish between lipid peroxidation caused by chemical oxidative stress versus that resulting from enzymatic processes, which are often upregulated during inflammation. nih.gov Consequently, 8-iso-PGF2α is a valuable tool for assessing oxidative damage in a wide range of pathological conditions and research models. nih.govmdpi.com
Table 3: Application of 8-iso-PGF2α as a Biomarker in Cellular Injury Models
| Research Area / Condition | Model / Sample Type | Key Finding |
|---|---|---|
| Neurotoxicity (Alzheimer's Model) | Rat Hippocampal Cultures | Increased 8-iso-PGF2α levels upon exposure to Amyloid beta-peptide. nih.gov |
| Preeclampsia | Human Serum | Significantly higher serum levels of 8-iso-PGF2α in preeclampsia patients. mdpi.com |
| Prostate Cancer | Human Urine | Elevated urinary levels of 8-iso-PGF2α in patients, which normalized after surgery. mdpi.com |
| Traumatic Brain Injury | Animal Models | PGF2α itself is upregulated, and its receptor (FP) is a target for neuroprotection. nih.gov |
Pharmacological Investigations of 16 Phenoxy Tetranor Prostaglandin F2 Alpha in Preclinical Animal Models
Ocular Pharmacology Studies in Animal Models
The primary therapeutic interest in 16-phenoxy tetranor prostaglandin (B15479496) F2alpha and similar prostaglandin analogs lies in their potent ability to lower intraocular pressure (IOP), a key risk factor in glaucoma.
Mechanisms of Intraocular Pressure Reduction
Prostaglandin F2alpha (PGF2α) analogs, including 16-phenoxy tetranor prostaglandin F2alpha, are understood to reduce IOP primarily by enhancing the outflow of aqueous humor, the fluid inside the eye. nih.gov Studies in various animal models, particularly primates, have elucidated that the principal mechanism is an increase in uveoscleral outflow. nih.govnih.gov This pathway involves the fluid exiting the eye through the ciliary muscle and the sclera.
Additionally, evidence suggests that these compounds can also have a significant effect on the trabecular meshwork, the conventional outflow pathway. nih.govnih.gov The proposed mechanisms for these effects include:
Extracellular Matrix Remodeling: Prostaglandin analogs are thought to upregulate matrix metalloproteinases (MMPs), enzymes that degrade and remodel the extracellular matrix within the ciliary muscle and trabecular meshwork. nih.gov This remodeling is believed to reduce the resistance to aqueous humor outflow.
Ciliary Muscle Relaxation: The binding of prostaglandin analogs to FP receptors on the ciliary muscle leads to its relaxation. nih.gov This relaxation is thought to widen the spaces within the uveoscleral outflow pathway, facilitating fluid drainage. nih.gov
Changes in Cell Shape: It has also been proposed that these compounds can alter the shape of cells within the outflow pathways, contributing to increased permeability and reduced resistance to outflow. nih.gov
While the primary effect is on outflow, some studies suggest a minor stimulation of aqueous humor formation may also occur. nih.gov
Comparative Efficacy and Potency in Feline and Primate Models
Preclinical studies have demonstrated that the ocular hypotensive effects of PGF2α and its analogs can vary between species. In feline models, topical application of PGF2α has been shown to cause a significant reduction in IOP. nih.gov However, this effect is often accompanied by other ocular responses, such as profound pupillary constriction (miosis). nih.gov
In contrast, primate models, such as the rhesus monkey, exhibit a more favorable response profile for therapeutic applications. Topical administration of PGF2α analogs in primates leads to a dose-dependent reduction in IOP, which is typically not associated with significant flare or consistent miosis. nih.gov At higher doses, a brief initial increase in IOP may be observed before the sustained hypotensive phase. nih.gov The consistent and potent IOP-lowering effect in primates, with minimal side effects like miosis, underscores the translational relevance of these models for human glaucoma treatment.
Reproductive System Pharmacology in Animal Models
Prostaglandin F2alpha and its analogs play a crucial role in reproductive physiology, particularly in regulating uterine function and the lifespan of the corpus luteum.
Uterine Contractility and Luteolytic Actions in Mammalian Species
This compound is a metabolically stable analog of PGF2α and a potent agonist of the prostaglandin F (FP) receptor. caymanchem.comcaymanchem.com PGF2α itself is known to be a uterine luteolytic hormone in several mammalian species, meaning it induces the regression of the corpus luteum. nih.gov This process is essential for the regulation of the estrous cycle and the initiation of labor. nih.gov
Studies in various species, including rats, have shown that 16-phenoxy derivatives of PGF2α bind to the PGF2α receptor with an affinity equal to or greater than the parent compound. nih.gov In ovine luteal cells, 16-phenoxy tetranor PGF2α demonstrated a significantly higher binding affinity (440%) to the FP receptor compared to PGF2α. caymanchem.commedchemexpress.com This enhanced binding affinity often correlates with increased biological potency. nih.gov
The administration of PGF2α analogs can stimulate uterine contractions. nih.gov This effect is mediated through their interaction with FP receptors in the uterine smooth muscle. The luteolytic action of these compounds is critical for terminating the progesterone (B1679170) production by the corpus luteum, which in turn allows for the initiation of a new cycle or the onset of parturition. nih.gov
Efficacy in Inducing Uterine Expulsion (e.g., in guinea pig models)
The potent contractile effect of PGF2α and its analogs on the uterus translates to their ability to induce uterine expulsion. In pregnant rats, 16-phenoxy derivatives of PGF2α have demonstrated abortifacient potency, which is consistent with their high binding affinity for the PGF2α receptor. nih.gov
In guinea pig models, the release of PGF2α has been identified as a physiological mechanism involved in uterine function. nih.gov Distension of the guinea pig uterus in vitro leads to the release of PGF2α. nih.gov Furthermore, estrogen treatment in guinea pigs has been shown to increase the levels of PGF2α in the utero-ovarian blood, highlighting its role in reproductive processes. nih.gov The ability of synthetic analogs like this compound to potently activate the FP receptor suggests their efficacy in inducing uterine expulsion in relevant animal models.
Hair Follicle Cycle Modulation in Murine Models
Emerging research has pointed towards a role for prostaglandin F2α analogs in the regulation of the hair follicle cycle.
Studies have shown that PGF2α can stimulate the growth of human hair follicles in ex vivo organ culture. frontiersin.org This effect is believed to be mediated through the activation of the FP receptor. frontiersin.org While direct studies on this compound in murine hair growth models are not extensively detailed in the provided results, the known mechanism of action of PGF2α analogs provides a strong basis for its potential effects.
In murine models, such as the DBA/2J mouse, which is a model for progressive IOP increase, and the C57BL/6J mouse, used for optic nerve crush studies, prostaglandin analogs targeting the FP receptor have been investigated. nih.gov While these studies primarily focused on ocular effects, they establish the activity of these compounds in murine systems. The finding that PGF2α stimulates hair growth and prolongs the anagen (growth) phase of the hair cycle in human follicles suggests that potent FP receptor agonists like this compound could have similar modulatory effects on the hair follicle cycle in murine models. frontiersin.org The FP receptor has been identified in the dermal papilla and connective tissue sheath of hair follicles, indicating a direct site of action for these compounds. frontiersin.org
Promotion of Hair Growth and Follicular Activity
Preclinical studies in murine models have consistently demonstrated the hair growth-promoting effects of PGF2α and its analogues, such as latanoprost (B1674536) and bimatoprost (B1667075). nih.govresearchgate.net These compounds have been shown to stimulate hair follicles, leading to increased hair length and thickness. researchgate.net The application of PGF2α analogues to the skin of mice has resulted in observable hypertrichosis, an excess of hair growth. nih.gov
In one key study using C57BL/6 mice, topical application of PGF2α analogues led to significant stimulatory effects on hair follicles. nih.gov These effects were observed in both the resting (telogen) and growing (anagen) stages of the hair cycle. nih.gov The findings from these studies on related compounds suggest that 16-phenoxy tetranor Prostaglandin F2 alpha, with its potentially enhanced receptor affinity, would likely exhibit robust hair growth-promoting properties.
An ex vivo study on human hair follicles further supports the role of PGF2α in promoting hair growth. In this model, PGF2α was found to significantly stimulate the growth of both terminal and intermediate hair follicles. nih.gov Notably, the growth stimulation was more pronounced in the smaller, intermediate hair follicles, which are a key target in treatments for hair loss. nih.govnih.gov
Table 1: Effect of Prostaglandin F2α on Human Hair Follicle Growth (Ex Vivo) (Data adapted from a study on PGF2α) nih.gov
| Follicle Type | Treatment | Growth Stimulation (%) | p-value |
| Terminal | PGF2α (100 nM) | 4.93% | p = 0.019 |
| Intermediate | PGF2α (100 nM) | 10.03% | p < 0.001 |
Mechanistic Insights into Hair Cycle Transition
The primary mechanism by which PGF2α and its analogues are understood to promote hair growth is by influencing the hair cycle. The hair follicle cycles through three main phases: anagen (growth), catagen (regression), and telogen (rest). PGF2α analogues have been shown to stimulate the transition of hair follicles from the telogen phase to the anagen phase. nih.govresearchgate.net
This induction of the anagen phase effectively "wakes up" dormant hair follicles, initiating new hair growth. researchgate.net Furthermore, these compounds can prolong the duration of the anagen phase, allowing hair to grow longer and thicker than it otherwise would. researchgate.net In a murine model, mice treated with a PGF2α analogue demonstrated a significantly greater proportion of anagen follicles and a decrease in telogen and catagen follicles.
The stimulatory effects of PGF2α on the hair cycle are mediated through the activation of the FP receptor, which is expressed in the dermal papilla and connective tissue sheath of the hair follicle. nih.govnih.gov The binding of PGF2α or its analogues to this receptor is believed to trigger downstream signaling pathways that lead to the observed changes in follicular activity. Given that 16-phenoxy tetranor Prostaglandin F2 alpha is a potent FP receptor agonist, it is highly probable that it shares this mechanism of action. nih.gov
Table 2: Effect of PGF2α Analogues on Hair Cycle in a Murine Model (Conceptual data based on findings from multiple studies) nih.govresearchgate.net
| Treatment Group | Predominant Hair Cycle Phase | Key Observation |
| Control | Telogen | Normal hair cycle progression |
| PGF2α Analogue | Anagen | Accelerated transition from telogen to anagen; prolonged anagen phase |
Analytical Methodologies for Quantification in Preclinical Research
Chromatographic Techniques for Separation (e.g., LC, GC)
The separation of 16-phenoxy-tetranor prostaglandin (B15479496) F2alpha from complex biological matrices is typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Liquid Chromatography (LC): Reverse-phase HPLC is the most common approach for the analysis of prostaglandin analogs. Separation is generally performed on a C18 column. A gradient elution using a mobile phase consisting of an aqueous component with a pH modifier, such as acetic or formic acid, and an organic solvent, like acetonitrile (B52724) or methanol, is often employed to achieve optimal separation from endogenous interferences. For instance, a gradient system might start with a higher aqueous percentage and gradually increase the organic phase to elute the more lipophilic prostaglandin analog.
Gas Chromatography (GC): While less common for intact prostaglandin analysis due to their low volatility and thermal instability, GC can be used following a derivatization step. This process involves converting the polar functional groups (carboxylic acid and hydroxyls) of the prostaglandin into more volatile and thermally stable esters and ethers. A common derivatization scheme involves methylation of the carboxylic acid followed by silylation of the hydroxyl groups. The resulting derivative can then be effectively separated on a capillary GC column.
Spectrometric Detection Methods (e.g., Mass Spectrometry)
Due to the need for high sensitivity and selectivity, mass spectrometry (MS) is the detection method of choice for the quantification of 16-phenoxy-tetranor prostaglandin F2alpha in preclinical studies.
Tandem Mass Spectrometry (MS/MS): When coupled with liquid chromatography (LC-MS/MS), tandem mass spectrometry provides a powerful tool for quantitative analysis. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion that is formed upon fragmentation of the precursor. This technique significantly enhances selectivity and reduces background noise. For 16-phenoxy-tetranor prostaglandin F2alpha, the precursor ion would correspond to its molecular weight, and characteristic product ions would be identified through infusion experiments.
Table 1: Illustrative LC-MS/MS Parameters for Prostaglandin Analog Analysis
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Precursor Ion (Q1) | [M-H]⁻ of 16-phenoxy-tetranor PGF2alpha |
| Product Ion (Q3) | Specific fragment ion |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 50-100 ms |
Note: The specific m/z values for the precursor and product ions would need to be determined experimentally for 16-phenoxy-tetranor prostaglandin F2alpha.
Application of Isotopic Labeling for Internal Standards in Quantification
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification in mass spectrometry-based assays. An ideal SIL-IS for 16-phenoxy-tetranor prostaglandin F2alpha would be the same molecule with several heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), incorporated into its structure.
The SIL-IS is added to the biological sample at a known concentration at the beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression). By measuring the ratio of the analyte's MS signal to the SIL-IS's signal, any variability introduced during sample processing and analysis can be effectively normalized, leading to highly accurate and precise quantification. For example, a deuterated analog of 16-phenoxy-tetranor prostaglandin F2alpha would be an appropriate internal standard.
Method Validation for Preclinical Pharmacokinetic and Pharmacodynamic Studies
Before an analytical method can be used to support preclinical studies, it must undergo rigorous validation to ensure its reliability. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and other medications.
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. This is determined by analyzing a series of calibration standards.
Accuracy and Precision: The closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed at multiple concentration levels (low, medium, and high quality control samples).
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. This is evaluated to ensure that the matrix does not interfere with quantification.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).
Table 2: Representative Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | CV ≤ 15% |
| Stability | Analyte concentration within ±15% of the initial concentration |
Successful validation of the analytical method provides confidence in the data generated during preclinical pharmacokinetic and pharmacodynamic studies, which is essential for making informed decisions about the further development of 16-phenoxy-tetranor prostaglandin F2alpha.
Q & A
Q. What structural modifications differentiate 16-phenoxy tetranor PGF2α from native PGF2α, and how do they influence receptor binding?
Answer: 16-Phenoxy tetranor PGF2α replaces the ω-terminal chain of PGF2α with a phenoxy group and lacks four methylene groups (tetranor modification) . These changes enhance metabolic stability and lipophilicity, promoting prolonged FP receptor interaction. To assess receptor binding, use radioligand displacement assays with tritiated PGF2α on FP receptor-expressing cells (e.g., ovine luteal cells), comparing IC50 values between native and modified analogs .
Q. What methodologies are recommended for quantifying 16-phenoxy tetranor PGF2α and its metabolites in biological matrices?
Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., PGF2α-d4). Validate assays for specificity, sensitivity (LOQ <1 ng/mL), and recovery rates in target tissues (e.g., ocular fluid for glaucoma studies). Solid-phase extraction (SPE) using C18 cartridges improves analyte purification .
Q. How do prodrug derivatives (e.g., methyl/isopropyl esters) of 16-phenoxy tetranor PGF2α enhance bioavailability?
Answer: Esterification increases lipophilicity, facilitating corneal penetration (for glaucoma) or sustained release in luteal tissue. Hydrolysis to the active free acid occurs via tissue-specific esterases. To study this, incubate prodrugs with tissue homogenates (e.g., liver, cornea) and quantify free acid generation via LC-MS. Compare hydrolysis rates across tissues to optimize prodrug design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity among structural analogs (e.g., cyclopropyl methyl amide vs. methyl ester)?
Answer: Discrepancies may arise from differential receptor binding kinetics or metabolic stability. Conduct parallel assays:
- Receptor affinity : Surface plasmon resonance (SPR) to measure association/dissociation rates.
- Metabolic stability : Incubate analogs with microsomal enzymes and quantify degradation half-lives.
For the cyclopropyl methyl amide derivative (no reported activity), verify FP receptor specificity using CRISPR-engineered FP receptor knockout models .
Q. What experimental strategies optimize the metabolic stability of 16-phenoxy tetranor PGF2α analogs without compromising receptor affinity?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied phenoxy substituents (e.g., electron-withdrawing groups) and test resistance to hepatic CYP450 enzymes.
- Pharmacokinetic profiling : Administer analogs in vivo (e.g., rodent models) and measure plasma/tissue half-lives. Prioritize analogs with >90% receptor binding retention and <20% hepatic clearance .
Q. How should researchers design in vivo studies to evaluate the luteolytic vs. intraocular pressure (IOP)-reducing effects of 16-phenoxy tetranor PGF2α?
Answer:
- Luteolysis : Administer analogs to estrus-synchronized ruminants (e.g., sheep) and monitor progesterone decline via ELISA. Compare efficacy to cloprostenol.
- IOP reduction : Use ocular hypertensive primate models. Measure IOP via tonometry post-topical application and correlate with FP receptor activation in ciliary muscle histology .
Q. What analytical techniques identify and quantify δ-lactone metabolites of prostaglandin analogs, as observed in PGF2α metabolism studies?
Answer: δ-Lactone formation (e.g., 5α,7α-dihydroxy-11-ketotetranorprosta-1,16-dioic acid δ-lactone) can be characterized using:
- NMR spectroscopy : Confirm lactone ring formation via ¹H/¹³C shifts.
- GC-MS : Derivatize metabolites with BSTFA and monitor lactone-specific fragmentation patterns .
Methodological Notes
- Synthetic Protocols : Refer to Woodward/Schneider methods for prostaglandin backbone synthesis, adapting phenoxy group incorporation via Mitsunobu reactions .
- Contradictory Data Mitigation : Use orthogonal assays (e.g., functional cAMP assays vs. binding studies) to confirm FP receptor specificity and exclude off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
